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m-nitro-Tyr-Asp-OH
CAS No.: 174838-79-0

Cat. No.: B575109

Get Quote

Introduction & Biological Context

The fluorogenic peptide Abz-RVKRGLA (Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala) is a specialized
substrate designed for the kinetic analysis of Proprotein Convertases (PCs), most notably Furin
(PCSK3), as well as PC1/3, PC2, PC4, PC5/6, PACE4, and PC7.

These serine endoproteases are critical for the activation of precursor proteins (hormones,
growth factors, receptors, and viral glycoproteins) by cleaving at the canonical consensus motif
(R/K)-Xn-(R/K)!. The "RVKR" sequence in this substrate represents a highly favorable Furin
cleavage site.

Mechanism of Action (FRET)

The assay relies on Forster Resonance Energy Transfer (FRET) or contact quenching.

+ Fluorophore: 2-Aminobenzoyl (Abz) is attached to the N-terminus.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b575109#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Quencher: A quencher moiety (typically Tyrosine(NO2), DNP, or EDDnp) is attached to the
C-terminus or a downstream residue (e.g., the Tyrosine in "GLA-Tyr(NO2)").

» The Event: In the intact peptide, the quencher absorbs the fluorescence emitted by Abz.
Upon enzymatic cleavage of the peptide bond following the Arginine (R) residue, the
fluorophore and quencher diffuse apart, resulting in a quantifiable increase in fluorescence
intensity (

Core Protocol: The "Gold Standard" Buffer

Before optimization, establish a baseline using this field-validated buffer system. This
formulation is designed to support Furin activity while minimizing non-specific aggregation.

Standard Assay Buffer (1X)
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Component Concentration Function Critical Notes

Maintains pH 7.5
(Optimal for Furin).
Avoid Tris if possible
HEPES 100 mM pH Buffer ) ) )
as it can interfere with
some downstream

chemistries.

Essential. Furin is a

calcium-dependent
CaClz 1mM Cofactor enzyme. Activity is

abolished without

Caz+,

Prevents enzyme
] adsorption to plastics
Triton X-100 0.1% (v/v) Detergent
and substrate

aggregation.

Use 0.5% if Triton
Brij-35 Alternative Detergent interferes with

downstream analysis.

Adjusted with

pH 7.5 Acidity
NaOH/HCI at 25°C.

Substrate Preparation:
e Dissolve Abz-RVKRGLA in 100% DMSO to create a 10 mM stock.
» Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

o Working Solution: Dilute into the Assay Buffer just before use. Final assay concentration is
typically 10-50 uM. Keep final DMSO < 1%.[1][2][3][4]

Optimization Guidelines (The "Why" and "How")
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Do not blindly follow the standard protocol. Enzyme preparations (recombinant vs. cell lysate)
and specific PC isoforms require tailored conditions.

A. pH Profiling (Isoform Specificity)

While Furin is active at neutral pH, other PCs have acidic optima reflecting their localization in

secretory granules.
e Furin/ PACE4 / PC5/6: Optimal pH 7.0 — 7.5. Use HEPES or Bis-Tris Propane.

e PC2: Optimal pH 5.0 — 5.5. Use Bis-Tris or Sodium Acetate. Note: PC2 often requires
micromolar concentrations of 7B2 protein for activation.

B. Calcium Titration

Furin possesses high-affinity and low-affinity Calcium binding sites.
e Range to Test: 0 mM to 10 mM CaClz.

e Observation: You should see a sigmoidal activation curve.

e Control: Include an EDTA (10 mM) condition. Complete loss of activity confirms the signal is
from a calcium-dependent PC and not a contaminant protease.

C. Reducing Agents (Proceed with Caution)

Furin is a subtilisin-like serine protease with disulfide bridges essential for its structure.

e High Risk: Strong reducing agents like DTT (Dithiothreitol) at high concentrations (>1 mM)
can reduce structural disulfides, unfolding and inactivating the enzyme.

e Moderate Use:

-Mercaptoethanol (BME) at 1 mM is sometimes used to protect the substrate (if it contains
oxidizable Met/Cys residues) or prevent surface aggregation of the enzyme, without
denaturing the structural disulfides.

» Recommendation: Start without reducing agents. If enzyme stability is poor, titrate BME (0.5
— 1.0 mM) or TCEP. Avoid DTT unless empirically validated.
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D. Substrate Kinetic Optimization ()
To determine

and

, titrate the substrate (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 pM).

 Inner Filter Effect (IFE): At high concentrations (>50 uM), the substrate itself may absorb the
excitation light, causing a decrease in observed fluorescence despite higher cleavage. (See
Troubleshooting).

Visualizing the Workflow
Diagram 1: FRET Cleavage Mechanism
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Caption: Mechanism of Abz-RVKRGLA cleavage. Intact substrate is quenched; cleavage
restores Abz fluorescence.

Diagram 2: Buffer Optimization Decision Tree
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Start: Standard Buffer

(HEPES pH 7.5, 1mM CaCl2)

Is Activity Detectable?

Low/None

Activity Detected

Furin requires Ca2+

Check Calcium

(Add 5mM CaCl2) Optimize Signal/Noise

f Ca fails, check Isoform Prevent Aggregation Stabilize Substrate
Check pH Add Detergent Reducing Agents?
(Try pH 5.5 - 6.5) (0.1% Triton or Brij) (Caution: Try 1ImM BME)

Final Optimized Protocol

Click to download full resolution via product page

Caption: Step-by-step decision tree for troubleshooting and optimizing Furin/PC assay buffers.

Troubleshooting & Critical Pitfalls
The Inner Filter Effect (IFE)

Symptom: Fluorescence signal plateaus or decreases as substrate concentration increases
beyond 20-50 pM. Cause: The substrate absorbs the excitation light (
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) before it reaches the focal point, or re-absorbs the emission. Solution:

o Dilute: Operate at substrate concentrations

if sensitivity allows.
o Correction: Measure absorbance (
) of the buffer at excitation/emission wavelengths. Correct fluorescence (

) using:

Substrate Solubility / Precipitation

Symptom: Cloudy buffer, erratic readings, or "spikes" in fluorescence over time. Cause: Abz-
RVKRGLA is hydrophobic.[2] Solution:

e Ensure DMSO stock is fully dissolved (warm to 37°C if needed).
e Add stock to buffer while vortexing to prevent local high concentrations.

o Keep final DMSO ngcontent-ng-c1989010908=""_nghost-ng-c666086395="" class="inline
ng-star-inserted">

[2][3]

e Use 0.01% - 0.1% Triton X-100 or Tween-20 in the buffer to maintain solubility.

High Background Fluorescence

Symptom: High signal at Time=0. Cause: Free Abz contaminant in the substrate stock or
substrate hydrolysis during storage. Solution:

e Check purity of substrate (HPLC).
o Store stocks strictly at -80°C.

o "Blank" subtraction: Always run a "Buffer + Substrate” (No Enzyme) control and subtract this
slope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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